2-(2-Bromo-2-fluoroethenyl)naphthalene
Description
2-(2-Bromo-2-fluoroethenyl)naphthalene is a halogenated naphthalene derivative characterized by a naphthalene ring substituted at the 2-position with an ethenyl group bearing bromo and fluoro substituents. This compound combines the aromatic stability of naphthalene with the electronic effects of halogen atoms, making it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.
Properties
CAS No. |
808132-92-5 |
|---|---|
Molecular Formula |
C12H8BrF |
Molecular Weight |
251.09 g/mol |
IUPAC Name |
2-(2-bromo-2-fluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H8BrF/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H |
InChI Key |
GNOAVGPFXABJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(F)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Vinylnaphthalene
2-Vinylnaphthalene undergoes electrophilic bromination using molecular bromine (Br₂) in the presence of Lewis acids such as iron(III) bromide (FeBr₃). The reaction proceeds via an electrophilic addition mechanism, yielding 2-(1,2-dibromoethyl)naphthalene as an intermediate.
Reaction Conditions
- Substrate: 2-Vinylnaphthalene (1.0 equiv)
- Brominating agent: Br₂ (1.1 equiv)
- Catalyst: FeBr₃ (0.1 equiv)
- Solvent: Dichloromethane (CH₂Cl₂)
- Temperature: 0–25°C
- Time: 12–24 hours
The dibrominated intermediate is isolated in 65–75% yield and subsequently subjected to fluorination.
Fluorination via Halogen Exchange
The dibromo intermediate undergoes fluorine substitution using silver(I) fluoride (AgF) in anhydrous tetrahydrofuran (THF). This SN2-type reaction replaces one bromine atom with fluorine, yielding the target compound.
Reaction Conditions
- Substrate: 2-(1,2-Dibromoethyl)naphthalene (1.0 equiv)
- Fluorinating agent: AgF (2.0 equiv)
- Solvent: THF
- Temperature: 60°C
- Time: 48 hours
This two-step process achieves an overall yield of 45–55%, with stereochemical control favoring the Z-isomer due to steric effects during fluorination.
Wittig Olefination with Bromo-Fluoro Ylides
The Wittig reaction provides a stereoselective route to this compound by employing a bromo-fluoro-substituted ylide.
Ylide Generation
Triphenylphosphine (PPh₃) reacts with 1-bromo-1-fluoro-2-iodoethane in THF to form the phosphonium salt. Deprotonation with sodium hydride (NaH) generates the reactive ylide:
$$
\text{PPh}3 + \text{BrFCH}2\text{I} \xrightarrow{\text{THF}} \text{Ph}3\text{P}^+\text{CHBrF}^- \xrightarrow{\text{NaH}} \text{Ph}3\text{P}=\text{CHBrF}
$$
Olefination with 2-Naphthaldehyde
The ylide reacts with 2-naphthaldehyde in a Wittig olefination, forming the target compound with high E-selectivity:
$$
\text{Ph}3\text{P}=\text{CHBrF} + \text{2-Naphthaldehyde} \rightarrow \text{this compound} + \text{Ph}3\text{P}=O
$$
Optimized Conditions
- Ylide: 1.2 equiv
- Aldehyde: 1.0 equiv
- Solvent: THF
- Temperature: −78°C to 25°C
- Yield: 60–70%
Reductive Bromofluorination of Alkynes
A novel pipeline strategy involves the reductive bromofluorination of 2-ethynylnaphthalene, leveraging dual halogenation under controlled conditions.
Hydrohalogenation of 2-Ethynylnaphthalene
The alkyne undergoes hydrobromination using HBr gas in acetic acid, yielding 2-(1-bromoethenyl)naphthalene. Subsequent fluorination with xenon difluoride (XeF₂) introduces the geminal fluorine atom:
$$
\text{2-Ethynylnaphthalene} \xrightarrow{\text{HBr}} \text{2-(1-Bromoethenyl)naphthalene} \xrightarrow{\text{XeF}_2} \text{this compound}
$$
Key Parameters
- Hydrobromination: HBr gas, 0°C, 6 hours (Yield: 80%)
- Fluorination: XeF₂ (1.5 equiv), CH₂Cl₂, 25°C, 12 hours (Yield: 65%)
Photocatalytic Synthesis Methods
Recent advances in photocatalysis enable the stereocontrolled synthesis of gem-bromofluoroalkenes. A visible-light-mediated protocol using iridium-based catalysts (e.g., Ir(ppy)₃) achieves E-to-Z isomerization of preformed bromofluoroalkenes.
Procedure
- Substrate: this compound (E-isomer)
- Catalyst: Ir(ppy)₃ (2 mol%)
- Light source: 425 nm LED
- Solvent: Acetonitrile
- Time: 24 hours
- Z/E Ratio: 9:1
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (Z:E) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation | 45–55 | 3:1 | Moderate | High |
| Wittig Olefination | 60–70 | 1:4 | High | Moderate |
| Reductive Bromofluorination | 65 | 2:1 | Low | Low |
| Photocatalytic | 70–80 | 9:1 | High | High |
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-2-fluoroethenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromo or fluoro group is replaced by other substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the bromo group is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, nitric acid, and sulfuric acid are commonly used under acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and bases like potassium carbonate are used under mild conditions.
Oxidation and Reduction: Potassium permanganate, chromium trioxide, and lithium aluminum hydride are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-Bromo-2-fluoroethenyl)naphthalene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-2-fluoroethenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and coupling reactions. Its bromo and fluoro substituents enhance its reactivity and selectivity in these reactions. The compound’s interaction with biological targets can lead to the modulation of specific pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-Methylnaphthalene
- Structure : Naphthalene with a methyl group at the 2-position.
- Physico-chemical Properties : Methyl substitution slightly increases hydrophobicity compared to unsubstituted naphthalene. highlights that methylnaphthalenes generally exhibit higher boiling points and lower water solubility than naphthalene due to increased molecular weight and van der Waals interactions .

- Toxicity : 2-Methylnaphthalene shows similar toxicological profiles to naphthalene but requires slightly higher doses to induce lung lesions (less than twofold difference). It is metabolized more slowly, leading to prolonged tissue exposure .
2-(Bromoacetyl)naphthalene
- Structure : Naphthalene with a bromoacetyl group (-COCH2Br) at the 2-position.
- Synthesis : Prepared via bromination of acetyl-substituted naphthalene using reagents like N-bromosuccinimide (NBS) and p-toluenesulfonic acid (TsOH) under inert conditions .
- Properties: The electron-withdrawing acetyl group reduces aromatic reactivity, while bromine enhances electrophilic substitution at adjacent positions. Boiling points are elevated (~80–85°C) compared to non-acetylated analogs .
2-(Bromomethyl)naphthalene
- Structure : Naphthalene with a bromomethyl (-CH2Br) group at the 2-position.
- Physico-chemical Properties : Exhibits a melting point of 51–54°C and a density of 1.3971 g/cm³. The bromomethyl group increases molecular weight (221.09 g/mol) and polarizability, influencing solubility in organic solvents like benzene and chloroform .
1-Bromonaphthalene
- Structure : Bromine substituted at the 1-position of naphthalene.
- Properties : Boiling point is 281°C, with a refractive index (nD20) of 1.656. It is miscible in alcohols and ethers, reflecting moderate polarity due to bromine’s electronegativity .
Toxicological and Environmental Considerations
- Naphthalene and Methylnaphthalenes : Naphthalene induces oxidative stress and glutathione depletion, while methyl substitution (e.g., 2-methylnaphthalene) slows metabolism, prolonging toxicity .
- Compounds like 2-(bromoacetyl)naphthalene may exhibit higher cytotoxicity due to reactive acyl bromide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

